An In-depth Technical Guide to 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
An In-depth Technical Guide to 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
CAS Number: 14812-59-0
This technical guide provides a comprehensive overview of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a pivotal reagent in contemporary chemical synthesis and analysis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role as a phosphitylating agent.
Physicochemical and Safety Data
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, also known as tetramethylethylene chlorophosphite, is a phosphorus-containing heterocyclic compound. Its unique structure, featuring a dioxaphospholane ring with four methyl groups, imparts specific reactivity crucial for its applications.[1]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 14812-59-0[2] |
| Molecular Formula | C₆H₁₂ClO₂P[2] |
| Molecular Weight | 182.59 g/mol [2] |
| Boiling Point | 81.5-82 °C at 13 mmHg[1] |
| Density | 1.149 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.471[1] |
| Flash Point | 113 °C (closed cup) |
Safety and Handling: This compound is corrosive and can cause severe skin burns and eye damage. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn. It is classified as a dangerous good for transport.[2]
Synthesis and Reaction Mechanisms
The primary synthetic route to 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane involves the reaction of 2,3-dimethyl-butane-2,3-diol (pinacol) with phosphorus(III) chloride.[3] The reaction typically employs a base, such as triethylamine, to scavenge the hydrogen chloride byproduct.[4]
The core utility of this reagent lies in its ability to act as a phosphitylating agent for alcohols and other heteroatomic nucleophiles.[2] This transformation proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophile attacks the phosphorus center, leading to the displacement of the chloride ion.[3]
Experimental Protocols
Synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
This protocol is adapted from a general method for the synthesis of similar compounds.[4][5]
Materials:
-
Pinacol (2,3-dimethyl-butane-2,3-diol)
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous diethyl ether
-
Reaction flask with a dropping funnel and magnetic stirrer
-
Distillation apparatus
Procedure:
-
In a reaction flask, dissolve pinacol in anhydrous diethyl ether.
-
Add triethylamine or pyridine to the solution as a hydrogen chloride scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus trichloride dropwise to the stirred solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The precipitated triethylamine hydrochloride or pyridinium hydrochloride is removed by filtration.
-
The diethyl ether is removed from the filtrate by distillation.
-
The crude product is then purified by vacuum distillation to yield 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane.[4]
Quantitative ³¹P NMR Analysis of Hydroxyl Groups in Lignin
This protocol outlines the use of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane for the derivatization of lignin for quantitative ³¹P NMR analysis.
Materials:
-
Dry lignin sample
-
Anhydrous pyridine
-
Deuterated chloroform (CDCl₃)
-
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
-
Internal standard (e.g., cyclohexanol)
-
Relaxation reagent (e.g., chromium(III) acetylacetonate)
-
NMR tubes
Procedure:
-
Accurately weigh approximately 30-40 mg of the dry lignin sample into a vial.
-
Dissolve the lignin in a solvent mixture of anhydrous pyridine and CDCl₃ (typically in a 1.6:1 v/v ratio).
-
Add the internal standard solution and the relaxation reagent solution to the vial.
-
Add 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane to the mixture and shake well to ensure complete reaction and derivatization of the hydroxyl groups.
-
Transfer the final solution to an NMR tube.
-
Acquire the ³¹P NMR spectrum. The different types of hydroxyl groups (aliphatic, various phenolic, and carboxylic acids) will give distinct signals in the spectrum, allowing for their quantification relative to the internal standard.[4]
Applications in Research and Development
The primary application of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is as a highly effective phosphitylating agent. This reactivity is leveraged in several fields:
-
Carbohydrate Chemistry: It is instrumental in the formation of glycosyl donors, which are key intermediates in the synthesis of complex oligosaccharides and glycoconjugates.
-
Lignin and Biomass Characterization: As detailed in the experimental protocol, it is the reagent of choice for the quantitative analysis of various hydroxyl groups in lignins and other biomass-derived materials by ³¹P NMR spectroscopy. This allows for a detailed structural elucidation of these complex biopolymers.
-
Organic Synthesis: It serves as a versatile reagent for the introduction of a phosphite group onto a wide range of molecules, enabling the synthesis of novel ligands for catalysis and functional materials.
-
Drug Development: In the synthesis of phosphonate and phosphoramidate-based drugs, this reagent can be a crucial building block for constructing the desired phosphorus-containing moieties.
References
- 1. 2-CHLORO-4,4,5,5-TETRAMETHYL-1,3,2-DIOXAPHOSPHOLANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. scbt.com [scbt.com]
- 3. Buy 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | 14812-59-0 [smolecule.com]
- 4. woodchemistry.cnr.ncsu.edu [woodchemistry.cnr.ncsu.edu]
- 5. omicsonline.org [omicsonline.org]
